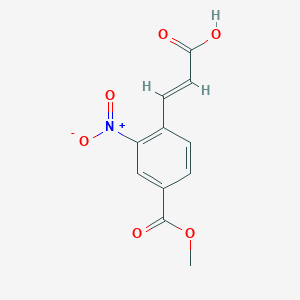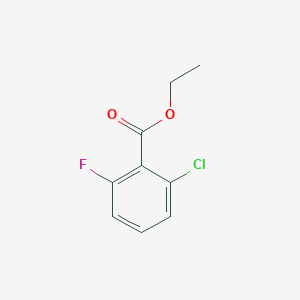![molecular formula C21H38O8 B3029806 2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 791849-22-4](/img/structure/B3029806.png)
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
説明
The compound "2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol" is a complex organic molecule that appears to be a derivative of a polyhydroxylated compound. The structure suggests multiple hydroxyl groups and a naphthalene derivative, which could imply potential biological activity or utility in chemical synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups. In the context of synthesizing derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol), a method has been described where a cyclic sulfite is reacted with nucleophiles to yield monosubstituted products. Oxidation with RuCl3/NaIO4 can yield a diprotected tetraol, which can be further modified to access tetrafunctional derivatives. For instance, acetylation and subsequent reactions with potassium cyanide and sodium azide can lead to cyano- and azidomethyl derivatives .
Molecular Structure Analysis
The molecular structure of the compound suggests a bicyclic system, which is a common feature in lignans and certain metabolites. The synthesis of such systems can be achieved through intramolecular electrophilic cyclization of diene diols. This process can stereospecifically form tetrasubstituted cis-fused dioxabicyclooctane systems. The structure of these compounds is typically confirmed using NMR spectral data, high-resolution mass spectra, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of complex bicyclic systems like the one described in the compound often involve electrophilic cyclization. For example, diene diols can undergo cyclization under the action of iodine and a base to form dioxabicyclooctane systems. Additionally, the formation of unsaturated bicyclic diethers can occur through intramolecular processes such as conjugated addition and nucleophilic substitution .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol" are not detailed in the provided papers, we can infer that the presence of multiple hydroxyl groups would likely make the compound highly polar and potentially soluble in polar solvents. The bicyclic structure may also confer rigidity to the molecule, affecting its reactivity and interaction with biological targets. The physical properties such as melting point and solubility, as well as chemical properties like reactivity, would typically be determined through experimental characterization techniques such as melting point determination, solubility testing, and reactivity studies.
科学的研究の応用
Diabetes Management
A study isolated a compound similar to the chemical from the fruits of Syzygium densiflorum, traditionally used in diabetes treatment. Computational methods identified it as a potential target for diabetes management, interacting with proteins like dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulation were used to understand its interaction with these proteins (Muthusamy & Krishnasamy, 2016).
Crystal Structure Analysis
The compound Corymbolone, closely related to the chemical , was analyzed for its crystal structure. This study provides insights into molecular configurations and potential pharmaceutical applications. It features unique supramolecular helical chains, highlighting its distinct structural characteristics (Burrett, Taylor, & Tiekink, 2014).
Solubility Studies
Research on substances like d-galactose and d-raffinose, which are structurally similar to the specified chemical, investigated their solubility in ethanol-water solutions. Such studies are essential for understanding the chemical's behavior in different solvents, crucial for pharmaceutical formulation (Zhang, Gong, Wang, & Qu, 2012).
Chemical Synthesis and Modification
Research into the easy access to derivatives of compounds like 2-(Hydroxymethyl)propane-1,2,3-triol, a structure akin to the chemical , opens up possibilities for synthesizing new compounds with varying functionalities. These studies are key to expanding the range of chemicals available for various applications, from industrial to pharmaceutical (Friedrich et al., 2003).
Lubricant Applications
A study investigated complex esters, structurally similar to the chemical , for their use as automotive gear lubricants. It highlights an application of such chemicals outside the pharmaceutical domain, demonstrating their versatility and potential in industrial contexts (Nagendramma & Kaul, 2008).
特性
IUPAC Name |
2-[(5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRUOTCFENUXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73808182 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)
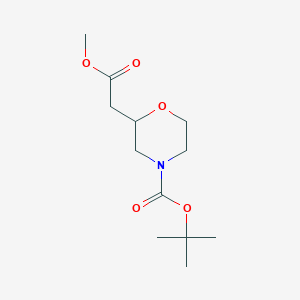
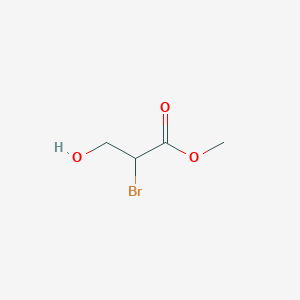
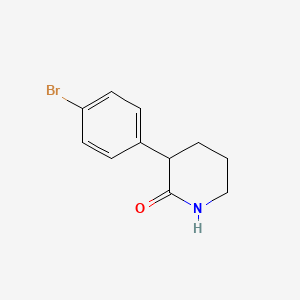
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
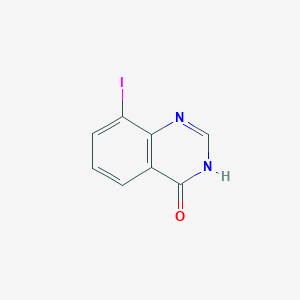


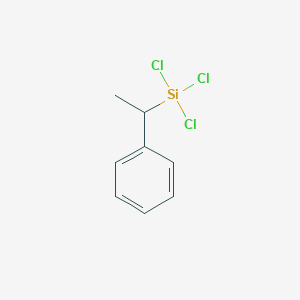
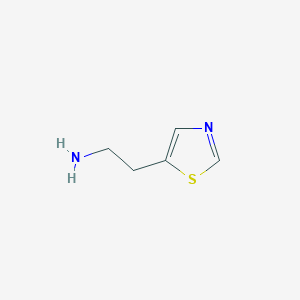
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

